

Application Notes and Protocols: Cefazolin Kirby-Bauer Disk Diffusion Susceptibility Testing

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Introduction

Cefazolin is a first-generation cephalosporin antibiotic widely employed in the treatment of various bacterial infections.[1][2][3] It is particularly effective against gram-positive bacteria and some gram-negative organisms.[1][3][4] The Kirby-Bauer disk diffusion test, a standardized method, is crucial for determining the susceptibility of bacterial strains to antimicrobial agents like **Cefazolin**, thereby guiding appropriate therapeutic choices.[5] This document provides a detailed protocol for performing the Kirby-Bauer disk diffusion susceptibility test for **Cefazolin**, intended for researchers, scientists, and drug development professionals.

Cefazolin's mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2][4] It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[2][3][6] This binding disrupts the cross-linking of the peptidoglycan layers, leading to a compromised cell wall and subsequent bacterial cell lysis.[2][6]

Data Presentation: Cefazolin Disk Diffusion Breakpoints

The interpretation of the Kirby-Bauer test relies on the measurement of the zone of inhibition around the antibiotic disk and comparison to standardized breakpoint values established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the U.S. Food and Drug Administration (FDA).[7][8][9] These breakpoints categorize the organism as susceptible, intermediate, or resistant to the antibiotic.



Organism Group	Disk Content	Zone Diameter (mm) - Susceptible	Zone Diameter (mm) - Intermediate	Zone Diameter (mm) - Resistant
Enterobacterales	30 μg	≥ 23	20 - 22	≤ 19

Note: Interpretive criteria are based on a **Cefazolin** dosage regimen of 2 g every 8 hours for systemic infections.[8]

Experimental Protocol: Kirby-Bauer Disk Diffusion Test for Cefazolin

This protocol outlines the standardized procedure for determining the susceptibility of a bacterial isolate to **Cefazolin** using the Kirby-Bauer disk diffusion method.[5][7][10]

Materials:

- Cefazolin antibiotic disks (30 μg)
- Mueller-Hinton agar (MHA) plates (150 mm)
- Pure culture of the test organism
- Sterile saline or Tryptic Soy Broth
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Incubator at 35°C ± 2°C
- · Metric ruler or caliper
- Forceps
- Quality control strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)



Procedure:

- Inoculum Preparation:
 - Aseptically select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.
 - Suspend the colonies in sterile saline or broth.
 - Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[5][7] This corresponds to approximately $1-2 \times 10^8$ CFU/mL.
- Inoculation of Mueller-Hinton Agar Plate:
 - Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.
 - Remove excess fluid by pressing the swab firmly against the inside wall of the tube.[11]
 - Streak the swab evenly over the entire surface of the MHA plate to ensure a confluent lawn of growth.[12][11] This is typically achieved by swabbing in three directions, rotating the plate approximately 60 degrees between each streaking.[11][13] Finally, swab the rim of the agar.[11]
 - Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes, with the lid slightly ajar.[7][13]
- Application of Cefazolin Disks:
 - Using sterile forceps, place a 30 μg Cefazolin disk onto the inoculated agar surface.[7][10]
 - Gently press the disk down to ensure complete contact with the agar.[10][11] Do not move the disk once it has been placed.[11][14]
 - If testing multiple antibiotics, ensure disks are spaced at least 24 mm apart.[14]
- Incubation:



- Invert the plates and place them in an incubator set to 35°C ± 2°C within 15 minutes of disk placement.[11][13]
- Incubate for 16-18 hours.[5][11]
- Measurement and Interpretation of Results:
 - After incubation, measure the diameter of the zone of inhibition (the clear area around the
 disk where no bacterial growth is visible) to the nearest millimeter (mm) using a ruler or
 caliper.[12][10] The measurement should be taken from the back of the plate against a
 dark, non-reflective background.[7]
 - Interpret the results by comparing the measured zone diameter to the established breakpoints for Cefazolin (see table above).[7]
 - Record the result as Susceptible (S), Intermediate (I), or Resistant (R).

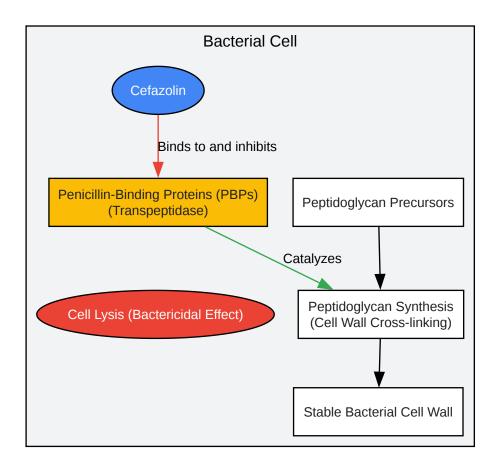
Quality Control:

 Concurrently test quality control strains with known susceptibility patterns to ensure the reliability of the results. For Cefazolin, the expected zone diameter for E. coli ATCC 25922 is 21–27 mm.[15]

Visualizations

Cefazolin Mechanism of Action



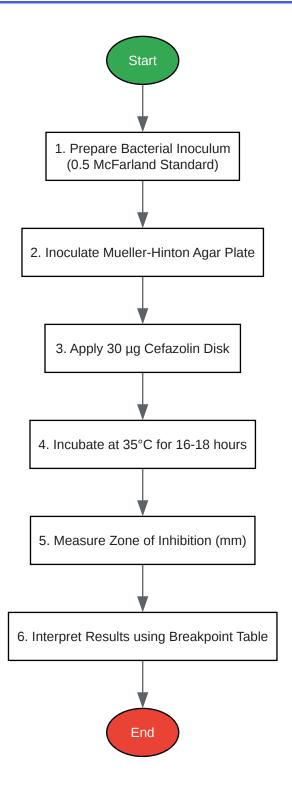


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Caption: Cefazolin inhibits bacterial cell wall synthesis.

Kirby-Bauer Experimental Workflow for Cefazolin





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Caption: Kirby-Bauer disk diffusion workflow.



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